Product packaging for Benzyl 2-(aminooxy)acetate(Cat. No.:CAS No. 46230-31-3)

Benzyl 2-(aminooxy)acetate

Cat. No.: B3267714
CAS No.: 46230-31-3
M. Wt: 181.19 g/mol
InChI Key: BTVNXMGKEXOFSW-UHFFFAOYSA-N
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Description

Benzyl 2-(aminooxy)acetate (CAS 46230-31-3) is a chemical reagent featuring an aminooxy functional group, making it a valuable tool for chemoselective conjugation via oxime bond formation. Its primary research application is in the synthesis of complex glycoconjugates for vaccine development. Recent scientific studies highlight its role in creating aminooxy glycoside derivatives of the outer core domain of Pseudomonas aeruginosa lipopolysaccharide . These synthetic trisaccharides are key antigens for developing vaccines against this antibiotic-resistant, gram-negative bacterium . The aminooxy group readily reacts with carbonyl groups on carrier proteins to form stable oxime linkages, facilitating the creation of well-defined glycoconjugate vaccines intended to elicit a protective immune response . The product is offered for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers should note that the related hydrochloride salt (CAS 97486-16-3) is also available . Please refer to the Safety Datasheet for handling information, as this compound is considered hazardous .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B3267714 Benzyl 2-(aminooxy)acetate CAS No. 46230-31-3

Properties

IUPAC Name

benzyl 2-aminooxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-13-7-9(11)12-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVNXMGKEXOFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302816
Record name Phenylmethyl 2-(aminooxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46230-31-3
Record name Phenylmethyl 2-(aminooxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46230-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-(aminooxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 2 Aminooxy Acetate and Its Precursors

Advanced and Stereoselective Synthesis

While Benzyl (B1604629) 2-(aminooxy)acetate itself is an achiral molecule, the principles of advanced and stereoselective synthesis are critical for preparing chiral analogues or for developing more efficient and environmentally friendly production methods.

Asymmetric synthesis is not required for the preparation of the achiral target molecule Benzyl 2-(aminooxy)acetate. However, the synthesis of chiral α-aminooxy acids and their derivatives is an important area of research, where controlling stereochemistry is paramount. These methods are essential when the aminooxy acetate (B1210297) moiety is to be attached to a chiral scaffold or when a substituent on the acetate backbone creates a stereocenter.

Strategies for achieving chiral control in related syntheses include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature, such as amino acids or hydroxy acids, to build the desired chiral molecule. For example, a chiral precursor could be modified to incorporate the aminooxy functionality, preserving the initial stereochemistry.

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to an achiral substrate to guide a reaction in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed. This method provides a high degree of stereocontrol in the formation of new chiral centers.

Chiral Catalysis: The use of chiral catalysts, such as enzymes or chiral metal complexes, can induce enantioselectivity in a reaction, producing a chiral product from an achiral starting material. This is a highly efficient method as only a small amount of the chiral catalyst is needed.

These asymmetric strategies are fundamental for producing enantiomerically pure versions of more complex aminooxy-containing compounds for applications in pharmaceutical and biological research.

Improving the efficiency, safety, and scalability of the synthesis is a key objective. Modern synthetic methods can be applied to the classical route to enhance yields and reduce reaction times.

Phase-Transfer Catalysis (PTC): The nucleophilic substitution reaction between the benzyl 2-haloacetate (an organic phase) and the salt of N-hydroxyphthalimide (often in a solid or aqueous phase) can be significantly accelerated by using a phase-transfer catalyst. Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) facilitate the transfer of the nucleophile into the organic phase, increasing the reaction rate and often allowing for milder reaction conditions and easier workup. This method has been successfully applied to the synthesis of various benzyl esters from benzyl halides and carboxylate salts, achieving high yields.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for esterification and nucleophilic substitution reactions. The rapid and efficient heating provided by microwaves can lead to higher yields and cleaner reactions compared to conventional heating methods.

Process Optimization: For large-scale production, optimization of reaction parameters such as solvent, temperature, and reagent stoichiometry is crucial. Developing a robust and scalable procedure involves ensuring consistent product quality and yield, as demonstrated in syntheses that have been successfully performed on gram-scales or larger.

Synthesis of Key Intermediates and Related Aminooxy Derivatives

The successful synthesis of this compound is contingent on the efficient preparation of its key intermediates.

Benzyl 2-haloacetates: Benzyl 2-chloroacetate and Benzyl 2-bromoacetate are the primary electrophilic precursors. Benzyl 2-chloroacetate can be synthesized from benzyl alcohol and monochloroacetic acid via azeotropic esterification or by using chloroacetyl chloride. Similarly, Benzyl 2-bromoacetate is prepared from benzyl alcohol and bromoacetic acid. These intermediates are valuable reagents in their own right, used for introducing the benzyloxycarbonylmethyl group in various syntheses.

N-Hydroxyimide Reagents: N-hydroxysuccinimide (NHS) and N-hydroxyphthalimide (NHPI) are crucial for introducing the protected aminooxy group. They function as stable, crystalline hydroxylamine (B1172632) equivalents that can be O-alkylated with high efficiency. These reagents are also central to the synthesis of "active esters" used in peptide coupling and bioconjugation, where a carboxylic acid is first activated with NHS before reacting with an amine. The synthesis of NHPI itself can be carried out from phthalic anhydride (B1165640) and hydroxylamine hydrochloride.

The synthesis of related aminooxy derivatives often follows similar principles, utilizing these key intermediates to attach the aminooxy moiety to a wide range of molecular scaffolds.

Chemical Reactivity and Transformation of Benzyl 2 Aminooxy Acetate

Other Electrophilic Reactivities

Beyond oxime ligation, the aminooxy group of Benzyl (B1604629) 2-(aminooxy)acetate can react with other electrophiles, leading to different types of chemical transformations.

The nitrogen atom of the aminooxy group can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides. rsc.org This reaction involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses to form an N-O-acyl bond. nih.gov

The reaction conditions can influence the outcome, and in molecules with multiple nucleophilic sites, competition between reaction pathways can occur. rsc.orgmdpi.com For instance, in a molecule containing both an amino and a hydroxyl group, the relative reactivity towards an acylating agent will determine the major product. mdpi.com The presence of a base catalyst is often required to facilitate the reaction. nih.gov

Table 2: General Conditions for Acylation of Nucleophiles

Acylating Agent Catalyst Typical Solvent Product
Acetic Anhydride (B1165640) Amine Base (e.g., DIPEA) Aprotic (e.g., Acetonitrile) Acetylated Amine/Alcohol
Acyl Chloride Pyridine or other bases Benzene, Toluene (B28343) Acylated Product

This table represents general conditions and not specific reactions of Benzyl 2-(aminooxy)acetate. rsc.orgnih.gov

While the primary aminooxy group itself is not typically the starting point for reductive amination, the oxime ethers formed from its reaction with carbonyls can be further transformed. The C=N bond of the oxime can be reduced to a C-N single bond. For instance, an oxime can be reduced using reagents like sodium cyanoborohydride under acidic conditions to yield the corresponding substituted aminooxy amine. acs.org

This resulting secondary amine can then participate in a subsequent reductive amination reaction with another aldehyde or ketone. acs.org This two-step sequence—oxime ligation followed by reduction—provides a pathway to form stable amine linkages and more complex molecular architectures. acs.orgchim.it This approach is a cornerstone in the synthesis of various nitrogen-containing compounds, such as polyhydroxypiperidines. chim.it

Cleavage and Deprotection Strategies

Catalytic Hydrogenolysis:

One of the most common and effective methods for the deprotection of benzyl esters is catalytic hydrogenolysis. acsgcipr.orgambeed.com This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction proceeds under mild conditions and results in the cleavage of the benzyl C-O bond to yield the free carboxylic acid and toluene as a byproduct. acsgcipr.org

A significant advantage of this method is its potential for chemoselectivity. Notably, N-O bonds have been shown to be stable under conditions used for the hydrogenolysis of benzyl hydroxamates. This suggests that the aminooxy group in this compound would likely remain intact during the hydrogenolytic cleavage of the benzyl ester, allowing for selective deprotection. nih.gov

Transfer hydrogenolysis offers a safer alternative to using hydrogen gas. acsgcipr.org In this variation, a hydrogen donor such as 1,4-cyclohexadiene (B1204751) or formates is used in the presence of a palladium catalyst. acsgcipr.orgatlanchimpharma.com

Enzymatic Cleavage:

Enzymatic methods provide a mild and highly selective alternative for the cleavage of benzyl esters. epa.gov Lipases and esterases are capable of hydrolyzing ester bonds under gentle conditions, which can be particularly advantageous for substrates with sensitive functional groups. The use of enzymes like lipase (B570770) from Candida antarctica (CAL-A) or an esterase from Bacillus subtilis (BS2) can afford the corresponding carboxylic acid in high yields without affecting other parts of the molecule. epa.gov

Other Reagents:

While less common for simple benzyl esters, other reagents can be employed for their cleavage. For instance, mild experimental conditions using triethylsilane and palladium chloride have been reported for the chemoselective cleavage of benzyl esters in the presence of other reducible groups. nih.gov

Table 1: Selected Methods for the Cleavage of Benzyl Esters

MethodReagents and ConditionsProductsKey Features
Catalytic HydrogenolysisH₂, Pd/C, solvent (e.g., EtOH, EtOAc)Carboxylic acid, TolueneMild conditions, potentially chemoselective for N-O bond. acsgcipr.orgnih.gov
Transfer Hydrogenolysis1,4-Cyclohexadiene, Pd/C, solventCarboxylic acid, BenzeneAvoids the use of hydrogen gas. acsgcipr.org
Enzymatic CleavageLipase or Esterase, aqueous bufferCarboxylic acid, Benzyl alcoholHigh selectivity and mild conditions. epa.gov
Reductive CleavageTriethylsilane, PdCl₂Carboxylic acidChemoselective in the presence of other reducible groups. nih.gov

Oxidative Coupling Reactions

The structure of this compound presents two main sites for potential oxidative coupling reactions: the benzylic C-H bonds of the benzyl group and the aminooxy moiety.

Oxidative C-H Functionalization of the Benzyl Group:

The benzylic C-H bonds in the benzyl group of this compound are susceptible to oxidative functionalization. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds directly at the benzylic position. These reactions typically involve a metal catalyst or a chemical oxidant to generate a reactive intermediate, such as a benzylic radical or cation, which then couples with a suitable partner.

For example, metal-free oxidative esterification of benzylic C-H bonds has been achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. rsc.orgresearchgate.net This type of reaction could potentially be applied to this compound to introduce a new ester group at the benzylic position. Similarly, copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols can form benzyl ethers. organic-chemistry.orgacs.org

Photoredox catalysis has also emerged as a powerful tool for C-H functionalization. nih.govd-nb.info These methods often involve the generation of radical intermediates under mild conditions and can be used to form a variety of new bonds at the benzylic position. The compatibility of these oxidative conditions with the aminooxy group would need to be considered for successful application to this compound. A manganese catalyst has been reported for the chemoselective benzylic oxidation of compounds containing various functional groups, including esters and amines, suggesting that such transformations could be compatible with the structure of this compound. researchgate.netnih.gov

Reactivity of the Aminooxy Group in Oxidative Coupling:

While the benzylic C-H bonds are a more common site for oxidative coupling, the aminooxy group also possesses reactive potential. The N-O bond in hydroxylamine (B1172632) derivatives can participate in various transformations, including radical-mediated reactions. rsc.orgacs.org For instance, radical-mediated cyclization and functionalization of oximes and hydroxylamines have been used to construct new C-C, C-N, and C-O bonds, as well as N-heterocycles. rsc.org

Although direct intermolecular oxidative coupling involving the N-O group of a simple O-alkyl hydroxylamine is less documented, the inherent reactivity of this functional group suggests it could be a partner in such reactions under specific conditions. For example, the nitrogen or oxygen atom could potentially act as a nucleophile in coupling reactions, although this is more characteristic of their behavior in non-oxidative contexts. acs.org The development of new catalytic systems may enable the direct participation of the aminooxy group in novel oxidative coupling transformations.

Table 2: Potential Oxidative Coupling Reactions Involving this compound

Reaction TypePotential Reagents and ConditionsPotential ProductReactive Site
Benzylic EsterificationCarboxylic acid, DDQThis compound with a new ester at the benzylic positionBenzylic C-H
Benzylic EtherificationAlcohol, Cu catalyst, oxidantThis compound with a new ether at the benzylic positionBenzylic C-H
Benzylic C-H ArylationArene, photoredox catalystThis compound with a new aryl group at the benzylic positionBenzylic C-H
N-O Bond FunctionalizationRadical initiator, coupling partnerProducts from radical addition to the N or O atomAminooxy group

Applications in Chemical Biology and Medicinal Chemistry Research

Bioconjugation Strategies Utilizing Benzyl (B1604629) 2-(aminooxy)acetate

The primary application of the aminooxy group in Benzyl 2-(aminooxy)acetate is its participation in oxime ligation reactions. This highly chemoselective reaction involves the condensation of the aminooxy group with an aldehyde or ketone to form a stable oxime linkage. This bioorthogonal conjugation method is particularly useful for the specific modification of biomolecules under mild, aqueous conditions.

The modification of peptides and proteins is crucial for a wide range of applications, including the development of therapeutic proteins, diagnostic tools, and for studying protein function. The aminooxy group of this compound, following deprotection of the benzyl ester if necessary to yield aminooxyacetic acid, provides a powerful tool for the site-specific functionalization of these biomolecules.

The strategy typically involves the introduction of a carbonyl group (an aldehyde or ketone) into the peptide or protein sequence. This can be achieved through various methods, such as the oxidation of N-terminal serine or threonine residues, the incorporation of unnatural amino acids bearing a carbonyl group, or the enzymatic modification of specific residues. Once the carbonyl handle is in place, the aminooxy-functionalized molecule can be chemoselectively ligated to the protein via an oxime bond.

Key Research Findings:

Chemoselectivity and Stability: Oxime ligation is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in proteins, such as amines and thiols, thus avoiding unwanted side reactions. The resulting oxime bond is stable under physiological conditions.

Mild Reaction Conditions: The reaction can be carried out in aqueous buffers at or near neutral pH, which is crucial for maintaining the structure and function of sensitive proteins.

Versatility: This method has been successfully applied to a variety of peptides and proteins, enabling the attachment of various payloads, including fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics, and other bioactive molecules.

Compound NameRole in Peptide/Protein Functionalization
This compoundPrecursor to aminooxyacetic acid for oxime ligation
Aminooxyacetic acidReactive moiety for forming oxime bonds with carbonyl-containing peptides/proteins
N-terminal Serine/ThreonineCan be oxidized to generate an aldehyde for ligation
Unnatural amino acidsCan be incorporated with ketone or aldehyde side chains

Glycoconjugates, which are molecules containing covalently linked carbohydrate moieties, play vital roles in numerous biological processes. The synthesis of well-defined glycoconjugates is essential for studying their functions and for developing carbohydrate-based therapeutics and vaccines. This compound serves as a valuable building block in the chemoenzymatic synthesis of neoglycoconjugates.

The strategy involves the reaction of the aminooxy group with the reducing end of a carbohydrate, which exists in equilibrium with its open-chain aldehyde or ketone form. This results in the formation of a stable oxime-linked glycoconjugate. The benzyl ester of the original molecule can then be deprotected to reveal a carboxylic acid, which can be further functionalized.

Detailed Research Findings:

Chemoenzymatic Approaches: Researchers have utilized aminooxy-functionalized building blocks in combination with enzymatic methods to construct complex glycoconjugates. For instance, an aminooxy-containing glycoside can serve as an acceptor for glycosyltransferases, allowing for the enzymatic elongation of the carbohydrate chain.

Synthesis of Neoglycopeptides: Aminooxyacetic acid, derived from this compound, can be incorporated into peptides. The resulting aminooxy-peptide can then be reacted with a carbohydrate to form a neoglycopeptide, which are valuable tools for studying the effects of glycosylation on peptide structure and function.

Compound NameRole in Glycoconjugate Synthesis
This compoundPrecursor for creating aminooxy-functionalized linkers
Reducing sugarsReact with the aminooxy group to form oxime-linked glycoconjugates
GlycosyltransferasesEnzymes used to extend carbohydrate chains on aminooxy-linked glycans
NeoglycopeptidesSynthetic peptides with covalently attached carbohydrate moieties

The ability to specifically label and modify nucleic acids (DNA and RNA) is fundamental to many molecular biology techniques and diagnostic applications. While not as extensively documented as for peptides and proteins, the principles of oxime ligation can be applied to the functionalization of oligonucleotides.

This approach requires the introduction of an aldehyde or ketone group into the nucleic acid sequence. This can be achieved during solid-phase oligonucleotide synthesis using modified phosphoramidites that carry a protected carbonyl group. Once the oligonucleotide is synthesized and deprotected, it can be reacted with an aminooxy-containing molecule, such as one derived from this compound, to attach a label or another functional group.

Research Insights:

Site-Specific Labeling: This method allows for the precise placement of a label at a specific position within the nucleic acid sequence, which is advantageous for applications such as fluorescence resonance energy transfer (FRET) studies.

Versatility of Labels: A wide variety of labels, including fluorophores, quenchers, and biotin, can be conjugated to oligonucleotides using this strategy.

Compound NameRole in Nucleic Acid Modification
This compoundPrecursor for aminooxy-functionalized labeling reagents
Aldehyde-modified phosphoramiditeBuilding block for introducing a carbonyl group into an oligonucleotide
FluorophoreA common label attached to nucleic acids for detection
BiotinA tag used for purification and detection of nucleic acids

Prodrug Design and Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This approach is often used to improve the physicochemical properties, pharmacokinetics, and therapeutic index of a drug. The benzyl ester moiety of this compound makes it a promising candidate for the design of esterase-activated prodrugs.

Esterases are a class of enzymes that are widely distributed in the body and are responsible for the hydrolysis of ester bonds. This enzymatic activity can be harnessed to trigger the release of a drug from a prodrug. In the context of this compound, the benzyl ester is susceptible to cleavage by esterases.

A prodrug could be designed where a therapeutic agent is linked to the aminooxy group of this compound. Upon administration, circulating or intracellular esterases would cleave the benzyl ester, leading to the formation of an unstable intermediate that subsequently releases the active drug. A similar strategy has been successfully demonstrated with para-acetoxy-benzyl ester prodrugs, which undergo enzymatic cleavage of the acetate (B1210297) ester, followed by a self-immolative release of the drug. nih.gov

Key Principles:

Enzymatic Trigger: The specificity of esterases can be exploited for targeted drug release in tissues or cells with high esterase activity.

Improved Properties: By masking a polar functional group of a drug with the this compound moiety, the prodrug can exhibit improved properties such as increased lipophilicity and enhanced membrane permeability.

EnzymeRole in Prodrug Activation
CarboxylesterasesA major class of esterases involved in the hydrolysis of prodrugs
LipasesCan also contribute to the cleavage of ester-based prodrugs

The rate of esterase-mediated cleavage can be influenced by the steric and electronic properties of the benzyl group. For example, the introduction of substituents on the phenyl ring could modulate the susceptibility of the ester bond to enzymatic hydrolysis. Furthermore, the nature of the linkage between the drug and the aminooxy group would also be a critical design element, influencing the stability of the prodrug and the efficiency of drug release following ester cleavage.

Design Considerations:

Steric Hindrance: Bulky substituents near the ester bond may slow down the rate of enzymatic cleavage.

Electronic Effects: Electron-withdrawing or electron-donating groups on the benzyl ring can alter the reactivity of the ester carbonyl group.

Linker Chemistry: The choice of the linker connecting the drug to the aminooxy group can impact the stability and release kinetics of the prodrug.

MoietyImpact on Prodrug Design
Benzyl group substituentsCan modulate the rate of esterase cleavage
Linker between drug and aminooxy groupAffects stability and drug release kinetics

Development of Chemical Probes and Ligands

This compound serves as a critical building block in the development of chemical probes and ligands designed for research in chemical biology and medicinal chemistry. Its bifunctional nature, possessing a reactive aminooxy group and a versatile benzyl ester, allows for its incorporation into a variety of molecular tools.

Synthesis of Molecular Tools for Target Identification

The synthesis of molecular tools for target identification often relies on the strategic incorporation of reactive functional groups that can form stable covalent bonds with biological targets. The aminooxy group of this compound is particularly well-suited for this purpose, as it readily reacts with aldehyde or ketone functionalities. These carbonyl groups can be introduced into biomolecules, such as proteins, either through metabolic labeling with unnatural sugars or by the enzymatic oxidation of specific amino acid residues.

The resulting oxime linkage is stable under physiological conditions, enabling the durable attachment of a probe to its target. The benzyl ester portion of the molecule can be functionalized with reporter tags, such as fluorophores or biotin, prior to or after conjugation. This allows for the visualization, isolation, and identification of the target biomolecule. For instance, a fluorescently labeled version of this compound can be used to tag a specific protein that has been engineered to contain a ketone group, thereby allowing for its detection and localization within a cell.

The general strategy for creating such molecular tools involves a modular approach where the core scaffold, provided by a molecule like this compound, is elaborated with different functionalities to suit the specific application.

Scaffolding for Small Molecule Library Synthesis

In the realm of drug discovery and chemical genetics, the synthesis of small molecule libraries is a cornerstone for identifying new bioactive compounds. This compound can serve as a versatile scaffold in combinatorial chemistry to generate diverse libraries of compounds. nih.govijpsr.com The aminooxy group provides a convenient handle for diversification by reaction with a library of aldehydes and ketones.

The "one-bead one-compound" (OBOC) method is a powerful technique for creating large combinatorial libraries. researchgate.net In this approach, a solid support, such as a resin bead, is functionalized with a linker molecule. This compound can be attached to this linker, and its aminooxy group can then be reacted with a diverse set of carbonyl-containing building blocks. Subsequent reaction steps can further modify the molecule, leading to a large collection of unique compounds, with each bead carrying a distinct chemical entity. These libraries can then be screened for binding to a specific biological target. The modular nature of this synthetic approach allows for the rapid generation of a vast chemical space from a relatively small number of starting materials. nih.govrsc.org

Integration in Click Chemistry Methodologies

The concept of "click chemistry" describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. The aminooxy functionality of this compound allows for its participation in a key click reaction, namely oxime ligation.

Oxime Ligation as a Click Reaction

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone to form an oxime bond, is a prime example of a click reaction. nih.govnih.gov This reaction is highly chemoselective and can be carried out in aqueous media under mild conditions, making it ideal for biological applications. nih.gov The reaction is characterized by its rapid kinetics and the formation of a highly stable oxime linkage. nih.gov

The versatility of oxime ligation has made it a widely used tool for bioconjugation. nih.gov For instance, peptides and proteins can be modified with an aminooxy group, derived from a reagent like this compound, and then conjugated to another molecule containing an aldehyde or ketone. This strategy has been employed to create antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. nih.gov The stability of the oxime bond ensures that the drug remains attached to the antibody until it reaches its target.

The efficiency of oxime ligation can be further enhanced by the use of catalysts, such as aniline, which can accelerate the reaction rate. acs.org

Multicomponent Click Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are gaining traction as a powerful tool in chemical synthesis and bioconjugation. researchgate.net These reactions offer a high degree of complexity and diversity generation in a single synthetic operation. researchgate.net

While direct examples involving this compound in multicomponent click reactions are not extensively documented, its functional groups are amenable to such chemistries. The aminooxy group can participate in reactions with carbonyl compounds, and the benzyl ester can be modified to include other reactive handles. This opens up the possibility of designing novel multicomponent reactions where this compound or its derivatives could serve as a key building block to link multiple molecular entities together in a single, efficient step.

Bioorthogonal Applications

Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. acs.orgnih.gov Oxime ligation is a prominent example of a bioorthogonal reaction. acs.org The aminooxy group of this compound is not found in biological systems, and it reacts selectively with aldehydes and ketones, which are also relatively rare in the cellular environment under normal conditions. nih.gov

This high degree of selectivity allows for the specific labeling of biomolecules in their native environment. nih.gov For example, a cell can be metabolically engineered to express a protein with a genetically encoded unnatural amino acid containing a ketone group. Subsequent treatment of the cells with a probe derived from this compound, bearing a fluorescent dye, would lead to the specific labeling of the target protein. nih.gov This approach enables the study of protein localization, trafficking, and interactions in living cells. nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations

Impact of Benzyl (B1604629) 2-(aminooxy)acetate Moiety on Molecular Interactions

The benzyl 2-(aminooxy)acetate scaffold contains several key features that could contribute to its molecular interactions: the aromatic benzyl group, the flexible aminooxy linker, and the ester functionality.

Without experimental data on the biological activity of this compound and its derivatives, any discussion on rational design remains speculative. SAR studies would be essential to identify the pharmacophore—the essential features for activity—and to guide the design of more potent and selective compounds.

The conformational flexibility of the aminooxyacetate linker would likely play a significant role in how the molecule adapts to a binding site. Conformational analysis, through techniques such as NMR spectroscopy and computational modeling, would be necessary to understand the preferred spatial arrangements of the molecule. This information is critical for elucidating its binding mode to a potential biological target.

Computational Chemistry and Modeling

In the absence of experimental data, computational methods could provide initial insights into the potential properties and interactions of this compound.

Molecular docking studies could be used to predict how this compound might bind to the active site of various enzymes or receptors. These predictions would need to be validated by experimental data. Molecular dynamics simulations could then be employed to study the stability of the predicted binding poses and to understand the dynamic nature of the ligand-receptor interactions.

Computational tools can be used to estimate the binding affinity of a ligand for its target. Quantitative Structure-Activity Relationship (QSAR) models, developed from a series of related compounds with known activities, would be invaluable for predicting the binding affinity and specificity of new analogs of this compound.

Biochemical and Mechanistic Studies (in vitro, non-clinical)

To understand the biological effects of this compound, a range of in vitro biochemical assays would be required. These studies would aim to identify its molecular target(s) and to elucidate its mechanism of action. For example, enzyme inhibition assays could determine if the compound acts as an inhibitor of a specific enzyme, and kinetic studies could reveal the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).

Enzyme Inhibition Mechanisms

This compound is understood to function as a prodrug of aminooxyacetic acid (AOA), a broad-spectrum inhibitor of enzymes that are dependent on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). The primary mechanism of inhibition by AOA involves its reactive aminooxy group, which attacks the internal Schiff base formed between the PLP cofactor and a lysine (B10760008) residue in the enzyme's active site. This reaction results in the formation of a stable oxime, effectively sequestering the PLP cofactor and rendering the enzyme inactive. wikipedia.org

Given that this compound is a benzyl ester of AOA, it is presumed to be inactive or significantly less potent in its esterified form. For the compound to exert its inhibitory effects, it must first undergo hydrolysis, a process often catalyzed by intracellular esterases, to release the active AOA molecule. This prodrug approach can enhance the cellular uptake of the highly polar AOA. Once inside the cell, the liberated AOA can then interact with and inhibit its target PLP-dependent enzymes. nih.gov

AOA has been shown to inhibit a variety of PLP-dependent enzymes, including:

Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE) : These enzymes are involved in the transsulfuration pathway and the production of hydrogen sulfide (B99878) (H₂S). nih.govcaymanchem.com

4-aminobutyrate aminotransferase (GABA-T) : Inhibition of this enzyme leads to an increase in the levels of the neurotransmitter GABA. wikipedia.orgcaymanchem.com

Aspartate aminotransferase (AAT) : This enzyme plays a crucial role in amino acid metabolism and the malate-aspartate shuttle. wikipedia.orgnih.gov

The inhibition of these enzymes by the active form of this compound can have significant downstream effects on various cellular processes, including neurotransmission, metabolism, and redox signaling. The broad specificity of AOA is a key consideration in its biological effects. nih.govresearchgate.net

Interaction with Biological Targets at a Molecular Level

The interaction of the active form of this compound, aminooxyacetic acid (AOA), with its biological targets occurs at the molecular level within the active site of PLP-dependent enzymes. The key interaction is the formation of a covalent bond with the pyridoxal phosphate (PLP) cofactor.

The catalytic cycle of PLP-dependent enzymes involves the formation of a Schiff base between the aldehyde group of PLP and the ε-amino group of a lysine residue in the active site. This internal aldimine is then replaced by an external aldimine upon binding of the amino acid substrate. AOA, with its nucleophilic aminooxy group, effectively intercepts the PLP cofactor. wikipedia.org The nitrogen of the aminooxy group attacks the carbon of the imine in the Schiff base, leading to the formation of a stable oxime. This covalent modification of the cofactor prevents the binding of the natural substrate and thus inhibits the enzyme's catalytic activity. researchgate.net

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

No published ¹H or ¹³C NMR data specifically for Benzyl (B1604629) 2-(aminooxy)acetate could be located.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LCMS, ESI-MS)

There is no available mass spectrometry data for Benzyl 2-(aminooxy)acetate in the reviewed literature.

Infrared (IR) Spectroscopy

Specific IR absorption bands for this compound have not been reported in the scientific literature.

X-ray Crystallography

No crystallographic data or crystal structures for this compound are available in the public domain.

Chromatographic Methods (e.g., HPLC, GC-MS, TLC, SEC)

There are no specific published chromatographic methods for the separation or analysis of this compound.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing Benzyl 2-(aminooxy)acetate and confirming its structural integrity?

  • Synthesis : A common approach involves catalytic reactions under inert atmospheres (e.g., nitrogen), using reagents like diazo compounds and transition-metal catalysts (e.g., Rh₂(OAc)₄). Slow addition of reagents via syringe pumps (e.g., 0.25 mL/hr) minimizes side reactions .
  • Purification : Silica gel column chromatography (e.g., 1:1 solvent ratio) effectively isolates stereoisomers, yielding products as oils (38% yield reported in related syntheses) .
  • Characterization : Use ¹H NMR (δ 7.3–5.3 ppm for aromatic/oxygens), ¹³C NMR (δ 170–50 ppm for carbonyl/ether carbons), IR (C=O stretch ~1740 cm⁻¹), and mass spectrometry (m/z 370–410 for molecular ions) to confirm structure and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Avoid proximity to strong oxidizers or acids .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in this compound derivatives?

  • Catalyst Screening : Rh₂(OAc)₄ (2 mol%) enables diastereomer separation (e.g., 38% yield for a related compound), while chiral catalysts (e.g., Ru-based) may improve enantiomeric excess .
  • Temperature Control : Reactions at 0°C reduce thermal side reactions, as demonstrated in diazo compound additions .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize intermediates, but switching to THF or acetonitrile might alter reaction kinetics .

Q. What analytical strategies resolve contradictions in catalytic efficiency data for this compound synthesis?

  • Comparative Studies : Contrast Rh₂(OAC)₄ (low-temperature efficiency) with cerium phosphate catalysts (acidic conditions, 70–90°C), noting trade-offs between yield and reaction time .
  • Data Mining : Apply statistical tools (e.g., uniform experimental design) to isolate variables like catalyst loading (2–5 mol%) or acid/alcohol molar ratios (1:1–1:3) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or kinetic isotope effects to clarify rate-determining steps in esterification .

Q. How do steric and electronic modifications (e.g., aminooxy vs. pyrazolyl groups) impact the reactivity of benzyl acetate derivatives?

  • Functional Group Effects : Aminooxy groups increase nucleophilicity, enabling oxime formation, whereas pyrazolyl substituents (e.g., 4-iodo-3,5-dimethyl) enhance steric hindrance, slowing hydrolysis .
  • Spectroscopic Tracking : Monitor substituent effects via ¹H NMR (e.g., downfield shifts for NH groups) or IR (N-H stretches ~3300 cm⁻¹) .

Q. What enzymatic or biomimetic approaches are viable for synthesizing this compound?

  • Enzyme Catalysis : Lipases (e.g., Candida antarctica) can esterify aminooxy acids under mild conditions (pH 7–8, 25–37°C), though yields may lag behind chemical methods .
  • Kinetic Modeling : Fit Michaelis-Menten parameters (e.g., Vmax, Km) to optimize enzyme activity and substrate turnover in biphasic systems .

Methodological Notes

  • Contradictions in Catalytic Data : Discrepancies between Rh₂(OAc)₄ and cerium phosphate systems may arise from differing activation energies or solvent compatibility. Cross-validate results using control experiments (e.g., catalyst-free conditions) .
  • Stereochemical Challenges : For diastereomer separation, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) improve resolution in HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.